molecular formula C14H15ClN2O4S B5994877 2-CHLOROETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE

2-CHLOROETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE

Cat. No.: B5994877
M. Wt: 342.8 g/mol
InChI Key: KLECHZYEYRAXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloroethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-2-20-12(18)9-22-13-16-10-5-3-4-6-11(10)17(13)14(19)21-8-7-15/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECHZYEYRAXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate typically involves multiple steps. One common route includes the reaction of 2-chloroethyl chloroformate with 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: New derivatives with different functional groups replacing the chloroethyl group.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl 2-oxoethyl sulfanyl derivatives: Compounds with similar structures but different substituents on the benzodiazole ring.

    Ethyl 2-chloro-2-oxoethyl sulfanyl compounds: Compounds with variations in the ester group.

Uniqueness

2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.